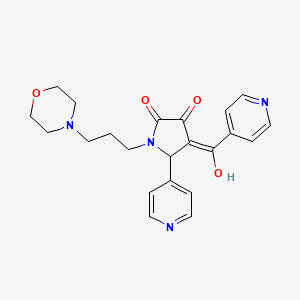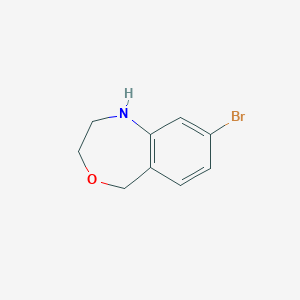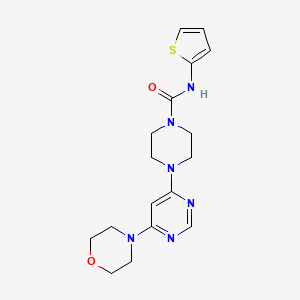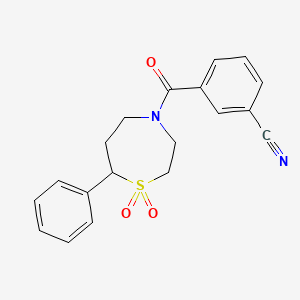
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)acetamide, commonly known as CMH-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CMH-1 belongs to the class of amides, and its chemical structure consists of a cyclohexyl ring, a phenoxy group, and a cyanide group attached to an acetamide moiety. In
Aplicaciones Científicas De Investigación
CMH-1 has been shown to have potential applications in medical research, particularly in the field of cancer. Studies have demonstrated that CMH-1 can induce apoptosis, a process of programmed cell death, in cancer cells, including breast cancer, lung cancer, and leukemia. CMH-1 has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle progression. Additionally, CMH-1 has been found to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment.
Mecanismo De Acción
The mechanism of action of CMH-1 involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. CMH-1 binds to the active site of the proteasome, preventing its function and leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation triggers the activation of the apoptotic pathway and ultimately results in cell death.
Biochemical and Physiological Effects
CMH-1 has been found to have several biochemical and physiological effects. In addition to its ability to induce apoptosis and inhibit cancer cell growth, CMH-1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. CMH-1 has also been found to enhance the immune response by stimulating the production of cytokines and activating immune cells such as T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CMH-1 for lab experiments is its high purity and stability, which allows for accurate and reproducible results. CMH-1 is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of CMH-1 is its low solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for CMH-1 in different experimental settings.
Direcciones Futuras
There are several future directions for research on CMH-1. One area of interest is the development of CMH-1 analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential of CMH-1 in combination therapy with other anticancer agents. Additionally, more research is needed to understand the mechanism of action of CMH-1 and its effects on different types of cancer cells. Finally, the potential of CMH-1 in other areas of medical research, such as autoimmune diseases and neurodegenerative disorders, should be explored.
Métodos De Síntesis
The synthesis of CMH-1 involves the reaction of 1-cyanocyclohexylamine with 2-(2-methoxy-4-methylphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields CMH-1 as a white crystalline solid with a high purity.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-13-6-7-14(15(10-13)21-2)22-11-16(20)19-17(12-18)8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJZPTHMLXGQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2(CCCCC2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[5-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2507747.png)



![N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2507753.png)
![[3-(4-Ethoxyphenyl)isoxazol-5-yl]methan-1-ol](/img/structure/B2507754.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2507756.png)


![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2507763.png)

![N6-benzyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2507765.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea](/img/structure/B2507766.png)
